molecular formula C8H10N2O2 B1354009 2-((Pyridin-2-ylmethyl)amino)acetic acid CAS No. 2444-13-5

2-((Pyridin-2-ylmethyl)amino)acetic acid

Cat. No. B1354009
CAS RN: 2444-13-5
M. Wt: 166.18 g/mol
InChI Key: MDMCWJVDDJDEGI-UHFFFAOYSA-N
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Description

“2-((Pyridin-2-ylmethyl)amino)acetic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is related to a molecule known as (E)-2-{4-[(Pyridin-2-yl)methyl-idene-amino]-phen-yl}acetic Acid, which forms a dimeric unit linked by a pair of symmetry-equivalent O-H⋯N hydrogen bonds .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, ethyl2-(pyridin-2-ylamino) acetate compounds were synthesized by reacting 2-amino pyridine with ethyl chloro acetate and KOH . Then, the ethyl2-(pyridin-2-ylamino)acetate reacted with hydrazine hydrate to give 2-(pyridin-2-ylamino)acetohydrazide .


Molecular Structure Analysis

The molecular structure of “2-((Pyridin-2-ylmethyl)amino)acetic acid” involves a pyridine ring attached to a methyl group, which is connected to an amino group and an acetic acid group . In the related compound (E)-2-{4-[(Pyridin-2-yl)methyl-idene-amino]-phen-yl}acetic Acid, the aromatic rings are significantly twisted from each other with a dihedral angle of 44.04 (4)° .

Scientific Research Applications

Crystal Structure Analysis

  • The compound has been identified in the crystal structure of fluroxypyr, a pyridine herbicide. This structure is characterized by hydrogen bonds and weak π–π interactions that form a three-dimensional network (Park, Choi, Kwon & Kim, 2016).

Metal Ion Binding

  • A study demonstrated the successful condensation of (pyridin-2-yl)acetic acid with a Phe−Gly dipeptide, creating derivatives with ATCUN-like metal ion binding sites. This has implications for metal ion complexation and coordination chemistry (Boa, Crane, Kowalczyk & Sultana, 2005).

Synthesis of Heterocycles

  • A recent study demonstrated the synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles via a multi-component tether catalysis. This process, involving a novel cascade reaction accompanied by decarboxylation, is crucial for the synthesis of pyridin-2-ylmethyl-substituted heterocycles (Li, Chen, Fan, Wei & Yan, 2019).

Photocage Development

Future Directions

The future directions for research on “2-((Pyridin-2-ylmethyl)amino)acetic acid” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. This could include investigating their potential as therapeutic agents, given the anti-inflammatory effects observed with related compounds .

properties

IUPAC Name

2-(pyridin-2-ylmethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-9-5-7-3-1-2-4-10-7/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMCWJVDDJDEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435584
Record name N-[(Pyridin-2-yl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Pyridin-2-ylmethyl)amino)acetic acid

CAS RN

2444-13-5
Record name N-[(Pyridin-2-yl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SC Bottorff, AL Moore, AR Wemple, DK Bucar… - Inorganic …, 2013 - ACS Publications
The viability of the Huisgen cycloaddition reaction for clickable radiopharmaceutical probes was explored with an alkyne-functionalized 2-[(pyridin-2-ylmethyl)amino]acetic acid (PMAA) …
Number of citations: 26 pubs.acs.org
Y Yang, M Cui - European Journal of Medicinal Chemistry, 2014 - Elsevier
Alzheimer's disease (AD) is a debilitating neurodegenerative dementia that involves substantial neuronal loss. Extracellular deposition of neurotoxic β-amyloid (Aβ) plaques in the brain …
Number of citations: 48 www.sciencedirect.com

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